N-Desmethyl Clarithromycin

Übersicht

Beschreibung

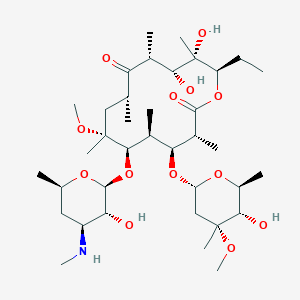

N-Desmethyl Clarithromycin is a derivative of Clarithromycin, which is a semisynthetic macrolide antibiotic . It has the molecular formula C37H67NO13 and a molecular weight of 733.93 g/mol . It is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and N-desmethylclarithromycin .

Synthesis Analysis

The synthesis of N-Desmethyl Clarithromycin involves the action of cytochrome P-450 enzymes in liver microsomes . A scalable process for the preparation of substantially pure clarithromycin has been demonstrated, which could potentially be applied to its derivative, N-Desmethyl Clarithromycin .Molecular Structure Analysis

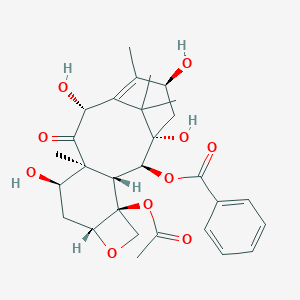

The molecular structure of N-Desmethyl Clarithromycin includes several functional groups such as esters, ketones, secondary amines, hydroxyl groups, secondary alcohols, tertiary alcohols, and ethers . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

N-Desmethyl Clarithromycin is a metabolite of Clarithromycin, which undergoes metabolic reactions under the action of cytochrome P-450 enzymes in liver microsomes . The ratio of 14-hydroxyclarithromycin to clarithromycin decreases with increasing doses, indicating saturation or autoinhibition of CYP3A-mediated metabolism .Physical And Chemical Properties Analysis

N-Desmethyl Clarithromycin has a molecular weight of 733.93 g/mol . It is a derivative of Clarithromycin, which is acid-stable and has a half-life of 5–7 hours with an oral dose of 500 mg administered every 12 hours .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

N-Desmethyl Clarithromycin is a by-product formed during the disinfection process in drinking water treatment plants .

Methods of Application or Experimental Procedures

The degradation of priority substances by chlorine dioxide (ClO2) was evaluated in both simulated and real conditions. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was used for the identification of the generated disinfection by-products (DBPs) .

Results or Outcomes

N-Desmethyl Clarithromycin was identified in the raw water of the drinking water treatment plant (DWTP), and it was also generated after the chlorine dioxide treatment step. The compound was eliminated by the treatments applied in the DWTP .

Application in Veterinary Drug Metabolism

Specific Scientific Field

Summary of the Application

N-Desmethyl Clarithromycin is a metabolite formed in chicken liver microsomes .

Methods of Application or Experimental Procedures

Erythromycin and clarithromycin were incubated in vitro in the presence of NADPH for 60 min to generate metabolites in chicken liver microsomes. The supernatant was extracted using ultrasonic shaking, orbital shaking, and centrifugation before analysis using LC/ESI-HR-MS .

Results or Outcomes

The results show that erythromycin can produce N-desmethyl-erythromycin A in chicken liver microsomes, but clarithromycin cannot produce N-desmethyl-clarithromycin in chicken liver microsomes .

Application in Drug Analysis

Specific Scientific Field

Summary of the Application

N-Nitroso-N-Desmethyl-Clarithromycin is used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clarithromycin .

Methods of Application or Experimental Procedures

The compound can be used as a reference standard in the analysis of Clarithromycin. It is supplied with a Certificate of Analysis (COA) and analytical data .

Results or Outcomes

The use of N-Nitroso-N-Desmethyl-Clarithromycin as a reference standard can help ensure the quality and safety of Clarithromycin products .

Application in Antibacterial Therapy

Specific Scientific Field

Summary of the Application

Clarithromycin, from which N-Desmethyl Clarithromycin is derived, is a macrolide antibiotic used for the treatment of a wide variety of bacterial infections .

Methods of Application or Experimental Procedures

Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit. This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process .

Results or Outcomes

Clarithromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration. It is used in the treatment of acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and Helicobacter pylori infection .

Application in Drug Repurposing

Specific Scientific Field

Summary of the Application

Clarithromycin, from which N-Desmethyl Clarithromycin is derived, has been suggested for repurposing in the treatment of multiple myeloma .

Methods of Application or Experimental Procedures

The mechanisms of action of Clarithromycin in treating multiple myeloma include its immunomodulatory effect, autophagy inhibition, reversibility of drug resistance, steroid-sparing/enhancing effect, and suppression of MGFs .

Results or Outcomes

The repurposing of Clarithromycin for the treatment of multiple myeloma is still under investigation, but early results suggest potential benefits .

Application in Quality Control

Specific Scientific Field

Pharmaceutical Quality Control

Summary of the Application

N-Nitroso-N-Desmethyl-Clarithromycin is used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clarithromycin .

Methods of Application or Experimental Procedures

The compound can be used as a reference standard in the analysis of Clarithromycin. It is supplied with a Certificate of Analysis (COA) and analytical data .

Results or Outcomes

The use of N-Nitroso-N-Desmethyl-Clarithromycin as a reference standard can help ensure the quality and safety of Clarithromycin products .

Zukünftige Richtungen

The future directions of N-Desmethyl Clarithromycin research could involve further exploration of its pharmacokinetics and potential therapeutic applications. For instance, Clarithromycin has been noted for its efficacy as an add-on drug for treating multiple myeloma . This could potentially extend to its derivative, N-Desmethyl Clarithromycin.

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJTVUQEURKBDL-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454111 | |

| Record name | N-Desmethyl Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Clarithromycin | |

CAS RN |

101666-68-6 | |

| Record name | Erythromycin, N-demethyl-6-O-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

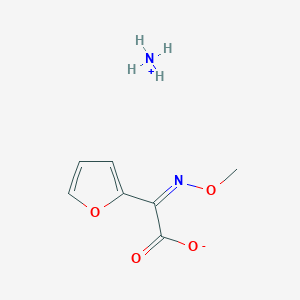

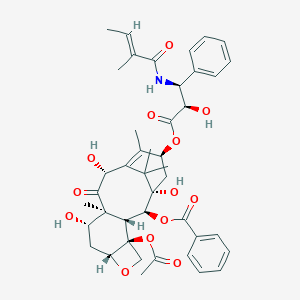

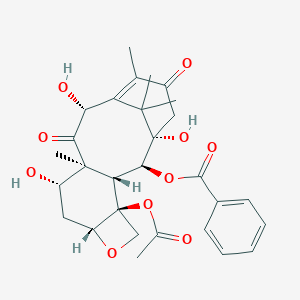

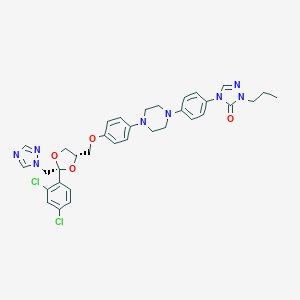

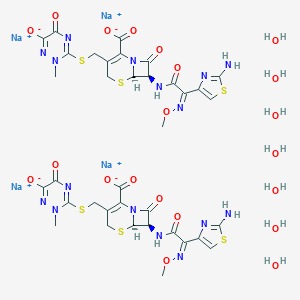

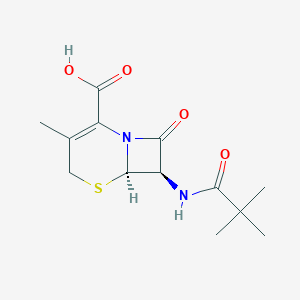

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)